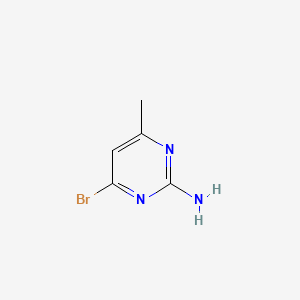

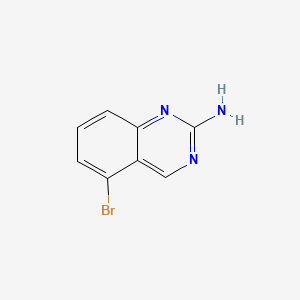

4-Bromo-6-méthylpyrimidin-2-amine

Vue d'ensemble

Description

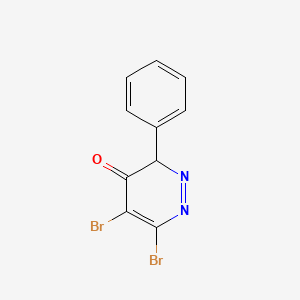

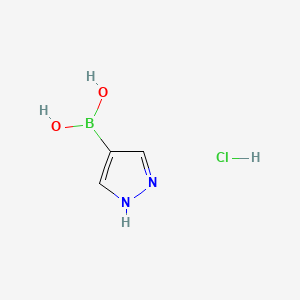

“4-Bromo-6-methylpyrimidin-2-amine” is a chemical compound with the molecular formula C5H6BrN3 . It is used in various fields of research and has been the subject of several studies .

Molecular Structure Analysis

The molecular structure of “4-Bromo-6-methylpyrimidin-2-amine” can be analyzed using various techniques. For instance, the molecular electrostatic potential (MEP) can be computed using the B3LYP/6-311++G (d,p) level of theory . The time-dependent density functional theory (TD-DFT) approach can be used to simulate the HOMO (highest occupied molecular orbital) and LUMO (lowest unoccupied molecular orbital) to achieve the frontier orbital gap .

Physical And Chemical Properties Analysis

The physical and chemical properties of “4-Bromo-6-methylpyrimidin-2-amine” include a molecular weight of 187.04 g/mol . Other properties such as melting point, boiling point, and density can be found in the Material Safety Data Sheet (MSDS) for this compound .

Applications De Recherche Scientifique

Applications anti-inflammatoires

Les pyrimidines, la classe de composés à laquelle appartient la 4-Bromo-6-méthylpyrimidin-2-amine, sont connues pour présenter une gamme d'effets pharmacologiques, notamment des propriétés anti-inflammatoires . Elles peuvent inhiber l'expression et les activités de certains médiateurs inflammatoires essentiels tels que la prostaglandine E2, la synthase d'oxyde nitrique inductible, le facteur de nécrose tumorale-α, le facteur nucléaire κB, les leucotriènes et certaines interleukines .

Applications antioxydantes

Les pyrimidines présentent également des effets antioxydants . Les antioxydants sont des substances qui peuvent prévenir ou ralentir les dommages aux cellules causés par les radicaux libres, des molécules instables que le corps produit en réaction aux pressions environnementales et autres.

Applications antimicrobiennes

Il a été constaté que les pyrimidines possèdent des propriétés antimicrobiennes . Cela les rend potentiellement utiles dans le développement de nouveaux médicaments pour lutter contre les infections bactériennes et fongiques.

Applications antivirales

Les propriétés antivirales des pyrimidines pourraient être exploitées dans le développement de traitements pour diverses maladies virales .

Applications antituberculeuses

Les pyrimidines ont montré un potentiel dans le traitement de la tuberculose . La tuberculose est une maladie infectieuse grave qui affecte principalement les poumons.

Applications antidépressives

Il a été constaté que certaines pyrimidines ont des effets antidépresseurs . Cela pourrait conduire au développement de nouveaux traitements pour la dépression et autres problèmes de santé mentale.

Applications antiplaquettaires

Les pyrimidines ont des propriétés antiplaquettaires . Les médicaments antiplaquettaires empêchent les cellules sanguines (plaquettes) de s'agglutiner et de former des caillots.

Applications antihypertensives

Il a été constaté que les pyrimidines ont des effets antihypertenseurs . Les médicaments antihypertenseurs sont utilisés pour traiter l'hypertension artérielle (hypertension).

Safety and Hazards

Mécanisme D'action

Target of Action

4-Bromo-6-methylpyrimidin-2-amine is a derivative of pyrimidine, a privileged scaffold that plays a vital role in various biological procedures and in cancer pathogenesis . Pyrimidine derivatives have been designed and developed for their anticancer activity . They are recognized as valuable compounds in the treatment of cancer due to their resemblance in structure with the nucleotide base pair of DNA and RNA .

Mode of Action

Pyrimidine derivatives are known to interact with dna and rna due to their structural resemblance . They can upregulate the expression of p-53 and downregulate the expression of caspase-3, leading to cell cycle arrest and apoptosis, which results in cancer cell destruction .

Biochemical Pathways

Pyrimidine derivatives are known to affect various biochemical pathways involved in cell cycle regulation and apoptosis .

Pharmacokinetics

It is known that the compound has high gastrointestinal absorption and is bbb permeant . Its lipophilicity (Log Po/w) is 1.56 (iLOGP), indicating good bioavailability .

Result of Action

Pyrimidine derivatives are known to cause cell cycle arrest and apoptosis, leading to the destruction of cancer cells .

Analyse Biochimique

Biochemical Properties

4-Bromo-6-methylpyrimidin-2-amine plays a significant role in biochemical reactions, particularly in the inhibition of specific enzymes. It has been found to interact with enzymes such as p38α mitogen-activated protein kinase (MAPK), which is involved in the regulation of inflammatory responses and cellular stress . The interaction between 4-Bromo-6-methylpyrimidin-2-amine and p38α MAPK is characterized by the binding of the compound to the active site of the enzyme, leading to its inhibition. This inhibition can result in the modulation of downstream signaling pathways and the reduction of pro-inflammatory cytokine production.

Cellular Effects

The effects of 4-Bromo-6-methylpyrimidin-2-amine on various types of cells and cellular processes have been extensively studied. In particular, this compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the inhibition of p38α MAPK by 4-Bromo-6-methylpyrimidin-2-amine can lead to the suppression of pro-inflammatory cytokines such as tumor necrosis factor-α (TNF-α) and interleukin-1β (IL-1β) . Additionally, this compound has been found to affect cellular metabolism by altering the activity of key metabolic enzymes and pathways.

Molecular Mechanism

The molecular mechanism of action of 4-Bromo-6-methylpyrimidin-2-amine involves its binding interactions with specific biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to the active site of p38α MAPK, leading to the inhibition of the enzyme’s activity . This inhibition results in the suppression of downstream signaling pathways, which can affect various cellular processes such as inflammation and stress responses. Furthermore, 4-Bromo-6-methylpyrimidin-2-amine has been shown to modulate gene expression by influencing the activity of transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Bromo-6-methylpyrimidin-2-amine have been observed to change over time. The stability and degradation of the compound can influence its long-term effects on cellular function. Studies have shown that 4-Bromo-6-methylpyrimidin-2-amine is relatively stable under standard laboratory conditions, but its activity may decrease over extended periods due to degradation . Long-term exposure to this compound has been associated with sustained inhibition of p38α MAPK and prolonged suppression of pro-inflammatory cytokine production.

Dosage Effects in Animal Models

The effects of 4-Bromo-6-methylpyrimidin-2-amine vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit p38α MAPK and reduce inflammation without causing significant adverse effects . At higher doses, 4-Bromo-6-methylpyrimidin-2-amine can exhibit toxic effects, including weight loss and organ damage . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize potential side effects.

Metabolic Pathways

4-Bromo-6-methylpyrimidin-2-amine is involved in various metabolic pathways, including those related to its biotransformation and elimination. The compound is metabolized by enzymes such as cytochrome P450, which catalyze its oxidation and subsequent conjugation with glucuronic acid or sulfate . These metabolic reactions facilitate the excretion of 4-Bromo-6-methylpyrimidin-2-amine from the body and help maintain its homeostasis. Additionally, the compound’s interaction with metabolic enzymes can influence metabolic flux and alter the levels of specific metabolites.

Transport and Distribution

The transport and distribution of 4-Bromo-6-methylpyrimidin-2-amine within cells and tissues are mediated by various transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms involving specific membrane transporters . Once inside the cell, 4-Bromo-6-methylpyrimidin-2-amine can bind to intracellular proteins and accumulate in specific cellular compartments. The distribution of the compound within tissues is influenced by factors such as blood flow, tissue permeability, and the presence of binding proteins.

Subcellular Localization

The subcellular localization of 4-Bromo-6-methylpyrimidin-2-amine is critical for its activity and function. The compound has been found to localize in various subcellular compartments, including the cytoplasm, nucleus, and mitochondria . The targeting of 4-Bromo-6-methylpyrimidin-2-amine to specific organelles is mediated by targeting signals and post-translational modifications. For example, the presence of nuclear localization signals can direct the compound to the nucleus, where it can interact with transcription factors and influence gene expression . Similarly, the localization of 4-Bromo-6-methylpyrimidin-2-amine to mitochondria can affect mitochondrial function and cellular metabolism.

Propriétés

IUPAC Name |

4-bromo-6-methylpyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6BrN3/c1-3-2-4(6)9-5(7)8-3/h2H,1H3,(H2,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOGNMKRPXKNSPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00717146 | |

| Record name | 4-Bromo-6-methylpyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00717146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5734-71-4 | |

| Record name | 4-Bromo-6-methylpyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00717146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 7-aminofuro[2,3-b]pyrazine-6-carboxylate](/img/structure/B581884.png)

![3-Bromo-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9(4H)-one](/img/structure/B581886.png)

![5-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile](/img/structure/B581894.png)